1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
This compound is a pyrrolidine-sulfonyl-triazole hybrid characterized by a 1,2,3-triazole ring linked to a pyrrolidin-3-yl scaffold bearing a 4-methoxyphenylsulfonyl group. The sulfonyl moiety introduces electron-withdrawing properties, while the methoxy group enhances solubility and modulates electronic effects.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-8-6-11(10-16)17-9-7-14-15-17/h2-5,7,9,11H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYBFHWUWRZRPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic compound notable for its complex structural features, which include a triazole ring, a pyrrolidine ring, and a sulfonyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of extensive study.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 308.36 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O3S |
| Molecular Weight | 308.36 g/mol |
| CAS Number | 1795190-07-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound can be represented with the following SMILES notation: COc1ccc(S(=O)(=O)N2CCC(n3ccnn3)C2)cc1 .
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the triazole ring may participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets .
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Antimicrobial Activity
In studies evaluating antimicrobial properties, compounds with similar structural motifs have shown efficacy against various pathogens. For instance, derivatives of triazoles have been documented to possess antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Anti-inflammatory Activity
The anti-inflammatory properties of related triazole compounds have been established through various studies. For example, certain derivatives demonstrated significant anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that the compound may also exhibit similar properties that warrant further investigation.
Enzyme Inhibition
The compound's mechanism of action includes the inhibition of specific enzymes involved in critical biological pathways. For instance, it may inhibit enzymes related to drug metabolism or other pharmacological targets . This inhibition can lead to altered pharmacokinetics of co-administered drugs or therapeutic agents.
Case Studies
Several studies have highlighted the biological potential of compounds structurally related to this compound:
- Antimalarial Activity : A series of triazolo-pyridine sulfonamides were evaluated for their antimalarial properties against Plasmodium falciparum, showing promising results with IC50 values in the low micromolar range .
- Antibacterial Studies : Research on pyrrole derivatives has indicated potent antibacterial activity against Mycobacterium tuberculosis, with MIC values significantly lower than those of conventional treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural similarities with several triazole derivatives (Table 1). Key variations lie in the sulfonyl substituents and heterocyclic appendages:
Key Observations :
- Electron Effects : The 4-methoxyphenylsulfonyl group in the target compound provides electron-donating (+M) and electron-withdrawing (-I) effects, distinct from the styrylsulfonyl group in , which introduces π-conjugation.
- Solubility : Methoxy groups enhance aqueous solubility compared to hydrophobic styryl or fluorophenyl groups .
- Bioactivity : Fluorophenyl-substituted triazoles (e.g., ) exhibit antimicrobial and antiviral activities, suggesting that the target compound’s methoxyphenyl group may offer alternative binding interactions.
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole?
The synthesis typically involves:
Sulfonylation : Reacting pyrrolidine derivatives with 4-methoxyphenylsulfonyl chloride to form the sulfonylated intermediate.
Azide-Alkyne Cycloaddition (CuAAC) : Introducing the triazole ring via copper-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne (e.g., 4-methoxyphenylacetylene). Reaction conditions include CuSO₄/Na ascorbate in THF/H₂O (1:1) at 50°C for 16 hours .
Purification : Column chromatography or recrystallization (e.g., methanol) yields the final product with ~60% efficiency .
Table 1 : Key Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | CuSO₄, THF/H₂O, 50°C | 60% | |
| Sulfonylation | 4-MeOPhSO₂Cl, DCM, RT | ~75% |
How is the compound structurally characterized in academic research?
- X-ray Crystallography : Determines bond lengths, dihedral angles, and π-π interactions. For analogous triazoles, dihedral angles between aryl groups range 20–50°, with π-π stacking distances of ~3.8 Å .
- NMR Spectroscopy : Key signals include δ ~7.5–8.0 ppm (triazole protons) and δ ~3.8 ppm (methoxy group) .
- Mass Spectrometry (HRMS-ESI) : Confirms molecular weight (e.g., [M+H]+ = 365.12) .
What are the primary chemical reactions this compound undergoes?
- Oxidation/Reduction : Modifies the sulfonyl or triazole moieties. For example, oxidation of the pyrrolidine ring or reduction of nitro groups in derivatives .
- Substitution Reactions : The sulfonyl group can be replaced under nucleophilic conditions (e.g., with amines) .
Advanced Research Questions
How can regioselectivity challenges in triazole synthesis be addressed?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures 1,4-regioselectivity due to the Cu(I) coordination mechanism. Alternative ligands (e.g., TBTA) enhance regiochemical control, critical for derivatives with biological activity . For thermal reactions (non-catalyzed), regioselectivity is lower, favoring 1,5-isomers .
Table 2 : Regioselectivity Comparison
| Catalyst | Regioisomer Ratio (1,4:1,5) | Reference |
|---|---|---|
| Cu(I) | >95:5 | |
| None | ~50:50 |
What crystallographic refinement methods are recommended for this compound?
- SHELX Suite : Use SHELXL for small-molecule refinement. For high-resolution data, anisotropic displacement parameters improve accuracy. Hydrogen atoms are refined using riding models (e.g., C–H = 0.95 Å) .
- Twinned Data : SHELXL handles twinning via BASF parameter adjustments .
How do structural modifications impact biological activity?
- Sulfonyl Group : Enhances binding to enzymes (e.g., via H-bonding with catalytic residues). Removal reduces antiparasitic activity by ~70% in analogs .
- Pyrrolidine Rigidity : Conformational restraint from the pyrrolidine ring improves target specificity (e.g., mPTP blockade in mitochondrial studies) .
Table 3 : SAR of Analogous Compounds
| Modification | Bioactivity (IC₅₀) | Target |
|---|---|---|
| 4-MeOPhSO₂ | 0.8 µM (Anticancer) | HDAC |
| Non-sulfonylated | >10 µM | - |
How can computational methods optimize this compound’s pharmacokinetics?
- Molecular Docking (AutoDock/Vina) : Predicts binding modes to targets like kinases or proteases. For example, triazole interactions with ATP-binding pockets are critical for kinase inhibition .
- ADME Prediction (SwissADME) : LogP ~2.5 (optimal for permeability), but high polar surface area (~90 Ų) may limit blood-brain barrier penetration .
How to resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Catalyst Loading : Excess Cu(I) (>10 mol%) can degrade regioselectivity, reducing yield .
- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery (e.g., 60% vs. 45% in similar triazoles) .
Recommendation : Optimize catalyst (5 mol% Cu(I)) and use automated flash chromatography for reproducibility .
Methodological Notes
- Data Synthesis : Cross-referenced crystallographic (SHELX), synthetic (CuAAC), and biological (SAR) evidence for robustness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
